Cas no 801311-41-1 (3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid)

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid structure
801311-41-1 structure
Nom du produit:3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid
Numéro CAS:801311-41-1
Le MF:C25H21N3O6S
Mégawatts:491.515744924545
MDL:MFCD18207085
CID:835638
PubChem ID:57763288

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid Propriétés chimiques et physiques

Nom et identifiant

    • Benzoic acid, 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl ]sulfonyl]-
    • 3-({3-Carbamoyl-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl} sulfonyl)benzoic acid
    • 3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylsulfonyl)benzoic acid
    • 3-((3-Carbamoyl-4-((3-methoxyphenyl)amino)-8-methylquinolin-6-yl)sulfonyl)benzoic acid
    • 3-[[3-carbamoyl-4-[(3-methoxyphenyl)amino]-8-methylquinolin-6-yl]sulfonyl]benzoic acid
    • SZZXZRJNNBZBOV-UHFFFAOYSA-N
    • BDBM153391
    • 3-[3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinoline-6-sulfonyl]benzoic acid
    • 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsul
    • 3-[[3-(Aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]sulfonyl]benzoic acid (ACI)
    • 3-((3-Carbamoyl-4-((3-methoxyphenyl)imino)-8-methyl-1,4-dihydroquinolin-6-yl)sulfonyl)benzoic acid
    • 3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfonylbenzoic acid
    • AKOS030627344
    • 3-[[3-(Aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]sulfonyl]benzoic acid
    • 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid (11)
    • BHB31141
    • CS-14245
    • CS-M0307
    • SCHEMBL1310235
    • DTXSID501119861
    • 3-((3-Carbamoyl-4-((3-methoxyphenyl)amino)-8-methylquinolin-6-yl)sulfonyl)benzoicacid
    • 801311-41-1
    • DB-112261
    • 3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid
    • MDL: MFCD18207085
    • Piscine à noyau: 1S/C25H21N3O6S/c1-14-9-19(35(32,33)18-8-3-5-15(10-18)25(30)31)12-20-22(14)27-13-21(24(26)29)23(20)28-16-6-4-7-17(11-16)34-2/h3-13H,1-2H3,(H2,26,29)(H,27,28)(H,30,31)
    • La clé Inchi: SZZXZRJNNBZBOV-UHFFFAOYSA-N
    • Sourire: O=C(C1C=C(S(C2C=C(C)C3N=CC(=C(C=3C=2)NC2C=C(OC)C=CC=2)C(N)=O)(=O)=O)C=CC=1)O

Propriétés calculées

  • Qualité précise: 491.11510657g/mol
  • Masse isotopique unique: 491.11510657g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 35
  • Nombre de liaisons rotatives: 7
  • Complexité: 877
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.8
  • Surface topologique des pôles: 157

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM227285-100mg
3-((3-Carbamoyl-4-((3-methoxyphenyl)amino)-8-methylquinolin-6-yl)sulfonyl)benzoic acid
801311-41-1 97%
100mg
$1036 2024-07-23
eNovation Chemicals LLC
D767190-100mg
3-(3-carbaMoyl-4-(3-MethoxyphenylaMino)-8-Methylquinolin-6-ylsulfonyl)benzoic acid
801311-41-1 98%
100mg
$1110 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058699-100mg
3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid
801311-41-1 98%
100mg
¥9424.00 2024-04-28
ChemScence
CS-M0307-500mg
3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid
801311-41-1
500mg
$1870.0 2022-04-26

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
3.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 2

Conditions de réaction
1.1 1 h, 100 °C
2.1 Reagents: Diphenyl ether ;  45 min, 250 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
4.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
5.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
6.1 Solvents: Acetonitrile ;  overnight, reflux
7.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
8.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
9.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
9.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
2.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
3.1 Solvents: Acetonitrile ;  overnight, reflux
4.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
5.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
6.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
3.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
4.1 Solvents: Acetonitrile ;  overnight, reflux
5.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
6.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
7.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Diphenyl ether ;  45 min, 250 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
3.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
4.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
5.1 Solvents: Acetonitrile ;  overnight, reflux
6.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
7.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
8.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
8.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
2.1 Solvents: Acetonitrile ;  overnight, reflux
3.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
4.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Référence
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid Raw materials

3-(3-Carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoic acid Preparation Products

Fournisseurs recommandés
PRIBOLAB PTE.LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hebei Ganmiao New material Technology Co., LTD
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Minglong (Xianning) Medicine Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Minglong (Xianning) Medicine Co., Ltd.